Superior KIT Inhibition Potency vs. Imatinib in GIST Cell Lines
In a direct head-to-head in vitro comparison against two human GIST cell lines harboring an imatinib-sensitive KIT exon 11 mutation, pexidartinib demonstrated significantly greater potency than imatinib. Pexidartinib inhibited cell viability with an IC50 range of 8-18 nM, whereas imatinib exhibited an IC50 of 42 nM [1]. At concentrations approximating their respective IC50 values (10 nM pexidartinib vs. 40 nM imatinib), pexidartinib also reduced phospho-KIT levels more effectively [1].
| Evidence Dimension | In vitro cell viability inhibition |
|---|---|
| Target Compound Data | IC50 = 8-18 nM |
| Comparator Or Baseline | Imatinib, IC50 = 42 nM |
| Quantified Difference | Approximately 2.3- to 5.25-fold greater potency |
| Conditions | Human GIST cell lines with activating KIT exon 11 mutation |
Why This Matters
This demonstrates that pexidartinib is a more potent KIT inhibitor than imatinib in a clinically relevant mutation context, which is crucial for researchers studying KIT-driven malignancies.
- [1] Anjiechem. Pexidartinib (PLX3397) Product Page. Background. View Source
